molecular formula C14H9N3O B5454024 alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile CAS No. 57319-72-9

alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile

Cat. No.: B5454024
CAS No.: 57319-72-9
M. Wt: 235.24 g/mol
InChI Key: PINFVMBXAWOWAD-CSKARUKUSA-N
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Description

Alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile is an organic compound characterized by the presence of a furan ring, a benzimidazole moiety, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile typically involves the condensation of 2-furylmethylene with benzimidazole-2-acetonitrile. One common method is the Knoevenagel condensation reaction, where furfural reacts with malononitrile in the presence of a base catalyst such as piperidine or pyridine . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid or base catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Benzimidazole-2-ethylamine derivatives.

    Substitution: Halogenated or nitro-substituted benzimidazole derivatives.

Scientific Research Applications

Alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile involves its interaction with specific molecular targets. The furan ring and benzimidazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(2-Furanylmethylene)-1H-benzimidazole-2-acetonitrile is unique due to the presence of both the benzimidazole and acetonitrile groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O/c15-9-10(8-11-4-3-7-18-11)14-16-12-5-1-2-6-13(12)17-14/h1-8H,(H,16,17)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINFVMBXAWOWAD-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=CO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57319-72-9
Record name 1H-Benzimidazole-2-acetonitrile, alpha-(2-furanylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057319729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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